

Analytical techniques for characterizing 1,3-Difluoro-5-pentylbenzene

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Compound of Interest

Compound Name: 1,3-Difluoro-5-pentylbenzene

Cat. No.: B172574

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An Application Guide for the Analytical Characterization of **1,3-Difluoro-5-pentylbenzene**

Introduction

1,3-Difluoro-5-pentylbenzene (CAS No. 121219-25-8) is a fluorinated aromatic compound with the molecular formula $C_{11}H_{14}F_2$ and a molecular weight of 184.23 g/mol .^[1] Its unique physicochemical properties, imparted by the difluorinated phenyl ring and the pentyl chain, make it a valuable intermediate and building block in various advanced scientific fields. It serves as a key component in the synthesis of pharmaceuticals, high-performance polymers, and liquid crystal materials.^[2] The precise structural integrity and purity of this compound are paramount for the success of these applications, necessitating rigorous analytical characterization.

This document provides a comprehensive guide with detailed protocols for the definitive identification, structural elucidation, and purity assessment of **1,3-Difluoro-5-pentylbenzene** using a multi-technique approach. The methodologies herein are designed for researchers, quality control analysts, and drug development professionals who require reliable and reproducible analytical workflows. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and authoritative data.

Part 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: The Power of Multinuclear NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of **1,3-Difluoro-5-pentylbenzene**. A multinuclear approach is essential. ^1H NMR delineates the proton environment, confirming the presence and connectivity of the pentyl chain and the aromatic protons. ^{13}C NMR provides a map of the unique carbon atoms in the molecule. Crucially, ^{19}F NMR offers direct and highly sensitive detection of the fluorine atoms, which is a definitive analytical tool for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ^{19}F isotope.[3] The coupling patterns observed between ^1H , ^{13}C , and ^{19}F nuclei provide incontrovertible evidence of the compound's structure.

Expected NMR Data Summary

Nucleus	Region	Expected Chemical Shift (δ , ppm)	Expected Multiplicity
^1H	Aromatic (H-4, H-6)	~6.7 - 6.9	Triplet of Triplets (tt)
Aromatic (H-2)	~6.6 - 6.8	Triplet (t)	
Benzylic (-CH ₂ -)	~2.60	Triplet (t)	
Alkyl (-CH ₂ -) ₃	~1.2 - 1.7	Multiplets (m)	
Terminal (-CH ₃)	~0.90	Triplet (t)	
^{19}F	C-F	~ -110 to -115	Triplet (t) or complex multiplet due to H-coupling
^{13}C	C-F	~163 (with C-F coupling)	Triplet (t)
C-Alkyl	~148	Triplet (t)	
Aromatic CH	~112 (with C-F coupling)	Doublet of Doublets (dd)	
Aromatic CH	~103 (with C-F coupling)	Triplet (t)	
Alkyl Chain	~14 - 36	Singlets	

Note: Predicted shifts are based on analogous structures like 1,3-difluorobenzene and standard substituent effects. Actual values may vary based on solvent and instrument.[\[4\]](#)

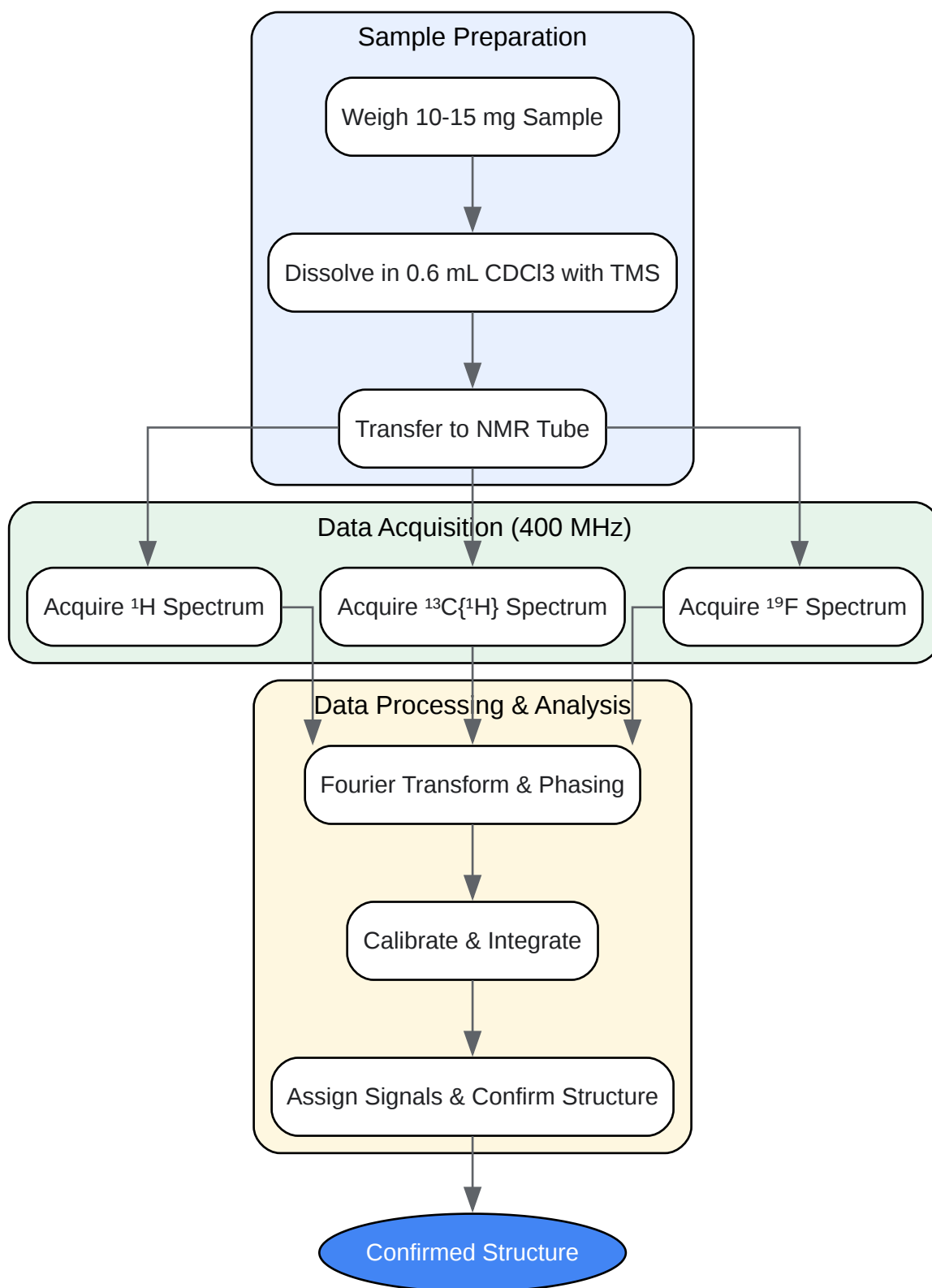
Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh 10-15 mg of the **1,3-Difluoro-5-pentylbenzene** sample.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR.

- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: Bruker AVANCE series 400 MHz spectrometer or equivalent.[\[5\]](#)
 - ^1H NMR:
 - Pulse Program: zg30
 - Spectral Width: 16 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 16
 - $^{13}\text{C}\{^1\text{H}\}$ NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1 second
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 1024
 - ^{19}F NMR:
 - Pulse Program: zg30
 - Spectral Width: 100 ppm
 - Acquisition Time: ~1 second
 - Relaxation Delay (d1): 2 seconds

- Number of Scans: 64
- Note: No external standard is typically needed, but an internal standard like hexafluorobenzene (-164.9 ppm) can be used for precise quantification.[\[3\]](#)
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct all spectra manually.
 - Calibrate the ^1H and ^{13}C spectra to the TMS peak at 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum to determine proton ratios.
 - Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Workflow for NMR Structural Confirmation



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Caption: Workflow for NMR analysis of **1,3-Difluoro-5-pentylbenzene**.

Part 2: Molecular Weight and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: A Dual-Purpose Technique

GC-MS is an indispensable tool for characterizing **1,3-Difluoro-5-pentylbenzene**. The gas chromatography component separates the analyte from volatile impurities and residual solvents, providing a robust assessment of its purity. The mass spectrometry detector then bombards the eluted compound with electrons (Electron Ionization - EI), causing it to ionize and fragment in a reproducible manner. This process provides two critical pieces of information: the molecular weight from the molecular ion peak (M^+) and a characteristic fragmentation pattern, or "fingerprint," that further confirms the compound's identity. Public databases like the NIST Chemistry WebBook provide reference mass spectra for related compounds, which can aid in interpretation.^{[6][7]}

Expected Mass Spectrometry Data

Parameter	Expected Value	Rationale
Molecular Ion (M^+)	m/z 184.1	Corresponds to the nominal mass of $C_{11}H_{14}F_2$. ^[1]
High-Resolution MS	m/z 184.1064	Corresponds to the exact mass, confirming the elemental composition. ^[1]
Major Fragments	m/z 127 [$M-C_4H_9$] ⁺ / m/z 114 [$M-C_5H_{10}$] ⁺	Characteristic loss of a butyl radical from the pentyl chain (alpha-cleavage). Loss of the pentyl chain.

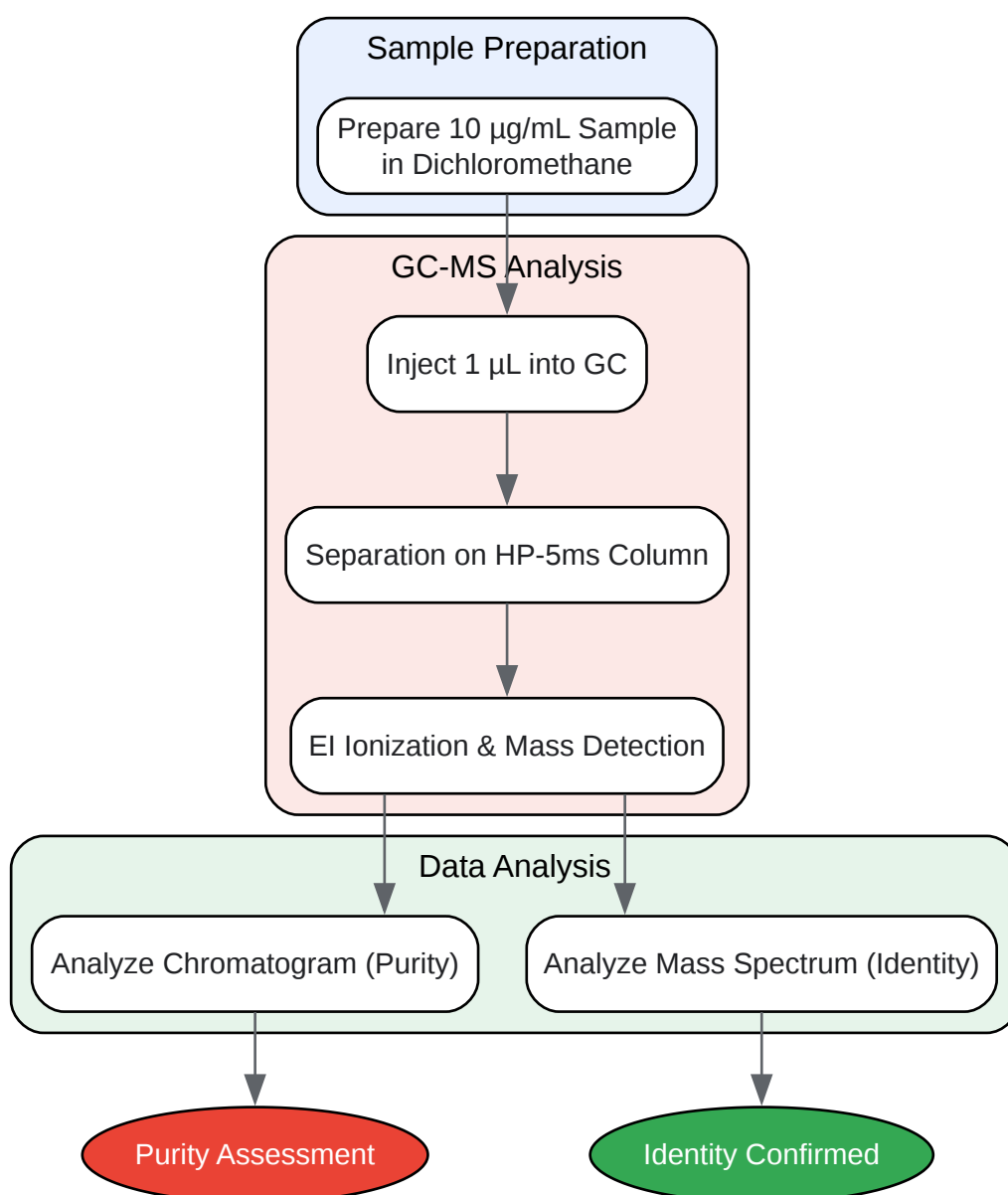
Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - Prepare a stock solution of **1,3-Difluoro-5-pentylbenzene** at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

- Create a dilute sample for injection by performing a 1:100 dilution of the stock solution with the same solvent, resulting in a final concentration of 10 µg/mL.
- Instrumentation and Parameters:
 - GC System: Agilent 7890B GC or equivalent.
 - MS System: Agilent 5977A MSD or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
 - Injection Volume: 1 µL.
 - Inlet Temperature: 250°C.
 - Split Ratio: 50:1.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.
- Data Processing and Analysis:

- Integrate the total ion chromatogram (TIC) to determine the retention time of the main peak and calculate its area percentage to assess purity.
- Extract the mass spectrum of the main peak.
- Identify the molecular ion peak (M^+) at m/z 184.
- Analyze the fragmentation pattern and compare it to expected fragmentation pathways for alkylbenzenes.

Workflow for GC-MS Purity and Identity Confirmation



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Caption: GC-MS workflow for purity and identity analysis.

Part 3: High-Fidelity Purity Determination by High-Performance Liquid Chromatography (HPLC)

Application Note: Quantifying Non-Volatile Impurities

While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is crucial for detecting any non-volatile or thermally unstable impurities that may be present. A reverse-phase HPLC method, using a C18 column, separates compounds based on their hydrophobicity. **1,3-Difluoro-5-pentylbenzene**, being relatively non-polar, will be well-retained and separated from more polar synthesis precursors or side-products. UV detection is suitable due to the aromatic chromophore. This method is the gold standard for accurate quantitative purity determination, often expressed as "purity by HPLC." Methodologies for similar small molecules often employ a simple isocratic or gradient elution with acetonitrile and water.^{[8][9]}

Experimental Protocol: HPLC Purity Determination

- Mobile Phase Preparation:
 - Solvent A: HPLC-grade Water.
 - Solvent B: HPLC-grade Acetonitrile.
 - Filter and degas both solvents prior to use.
- Sample and Standard Preparation:
 - Prepare a sample stock solution of **1,3-Difluoro-5-pentylbenzene** at 1.0 mg/mL in Acetonitrile.
 - Prepare a working solution for injection by diluting the stock to 0.1 mg/mL with the mobile phase initial composition (e.g., 70% Acetonitrile).

- Instrumentation and Parameters:
 - HPLC System: Waters ACQUITY UPLC or equivalent system with a PDA/UV detector.[8]
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: 70% Acetonitrile / 30% Water (Isocratic).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 10 µL.
 - Detection: UV at 254 nm.
 - Run Time: 15 minutes.
- System Suitability and Analysis:
 - Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
 - Perform five replicate injections of the working solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
 - Inject a blank (mobile phase) to ensure no carryover.
 - Inject the sample solution.
- Data Processing:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of **1,3-Difluoro-5-pentylbenzene** using the area percent method:
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

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